2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
CAS No.: 1251560-95-8
Cat. No.: VC5429096
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251560-95-8 |
|---|---|
| Molecular Formula | C14H13N3O3S |
| Molecular Weight | 303.34 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18) |
| Standard InChI Key | JMGLRBFCYPBLGO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Introduction
Molecular and Structural Characteristics
The compound features a benzo[d]oxazole core linked via a thioether bridge to an acetamide group, which is further substituted with a 5-methylisoxazole methyl moiety. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 1251560-95-8 |
| IUPAC Name | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
The benzo[d]oxazole moiety contributes to aromatic stability and π-π interactions, while the thioether and acetamide groups enhance solubility and target binding .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves multi-step reactions:
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Formation of Benzo[d]oxazole-2-thiol: 2-Aminophenol reacts with carbon disulfide in alcoholic potassium hydroxide to yield benzo[d]oxazole-2-thiol .
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Hydrazine Derivatization: The thiol intermediate is treated with hydrazine hydrate to form 2-hydrazinylbenzo[d]oxazole .
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Schiff Base Formation: Condensation with aromatic aldehydes produces Schiff base derivatives .
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Acetamide Coupling: Reaction with chloroacetyl chloride and subsequent substitution with 5-methylisoxazole-3-methylamine yields the final product.
Analytical Techniques
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Thin-Layer Chromatography (TLC): Monitors reaction progress.
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity via - and -NMR .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.
Mechanism of Action
Neuroprotective Effects
In vitro studies demonstrate that this compound reduces hyperphosphorylation of tau protein, a hallmark of Alzheimer’s disease (AD). It modulates apoptotic pathways by downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2, thereby mitigating neuronal death .
Anti-Inflammatory and Anticancer Activities
The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing inflammation. In cancer models, it induces apoptosis via caspase-3 activation and suppresses tumor angiogenesis.
Biological Activities and Comparative Analysis
In Vitro Efficacy
| Activity | Assay | Result |
|---|---|---|
| Neuroprotection | Tau hyperphosphorylation assay | 40% reduction at 10 μM |
| Anticancer | MTT assay (HeLa cells) | IC = 8.2 μM |
| Anti-inflammatory | COX-2 inhibition assay | 65% inhibition at 20 μM |
Comparison with Analogues
| Compound | Structure | Activity |
|---|---|---|
| Benzothiazole analogue | Benzothiazole core | Higher cytotoxicity (IC = 5.1 μM) |
| Formazan derivative | Formazan-linked benzoxazole | Enhanced antimicrobial activity |
Pharmacokinetics and Toxicity
ADME Properties
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Metabolic Stability: Hepatic microsomal assays indicate slow clearance (t = 120 min).
Toxicity Profile
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Acute Toxicity: LD > 500 mg/kg in rodent models.
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Cytotoxicity: Selective index (SI) > 10 in normal vs. cancer cells.
Research Gaps and Future Directions
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